3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylphenyl)-2,5-pyrrolidinedione
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Description
3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylphenyl)-2,5-pyrrolidinedione, also known as MDBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MDBP belongs to the class of psychoactive drugs and has been studied for its pharmacological effects on the central nervous system.
Scientific Research Applications
Neurochemistry Applications
- Neurotoxicity Studies : Research on MDMA (3,4-Methylenedioxymethamphetamine), a compound structurally related to 3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylphenyl)-2,5-pyrrolidinedione, has provided insights into its neurochemical effects and neurotoxicity. MDMA's ability to elicit serotonin release and its potential neurotoxic effects highlight the importance of understanding the neurochemical pathways and toxicological profiles of related compounds (McKenna & Peroutka, 1990).
Environmental Science Applications
- Ecotoxicology of Organic Compounds : The presence and ecotoxicological impact of organic compounds like benzophenone-3 in aquatic environments have been extensively studied. These investigations provide a framework for assessing the environmental behavior, fate, and potential ecological risks associated with similar organic compounds, including this compound (Kim & Choi, 2014).
Materials Science Applications
- Optoelectronic Materials : Research into the synthesis and application of quinazoline derivatives for electronic devices and luminescent elements underscores the utility of structurally complex organic molecules in developing novel optoelectronic materials. The incorporation of pyrrolidine and other heterocyclic scaffolds into π-extended conjugated systems has proven valuable for creating advanced materials with potential applications in organic light-emitting diodes (OLEDs) and other electronic components (Lipunova et al., 2018).
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-1-(2-methylphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11-4-2-3-5-14(11)20-17(21)9-13(18(20)22)19-12-6-7-15-16(8-12)24-10-23-15/h2-8,13,19H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCGOKSDTJKOTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC(C2=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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